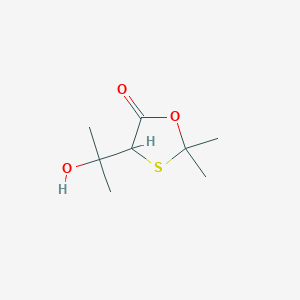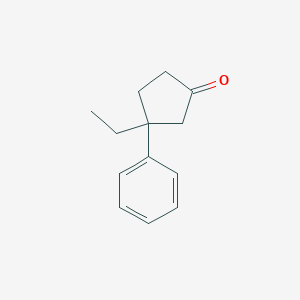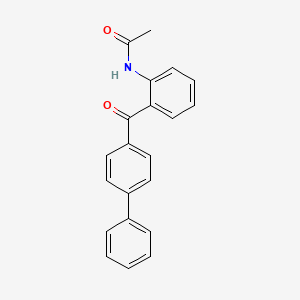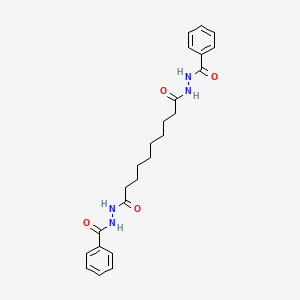![molecular formula C22H29As B14133537 [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is an organoarsenic compound characterized by its unique cyclohexyl structure bonded to diphenylarsane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane typically involves the reaction of [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] with diphenylarsenic chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsine oxide.
Reduction: Reduction reactions can convert the compound to this compound hydride.
Substitution: The aryl groups in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsine oxide.
Reduction: this compound hydride.
Substitution: Various substituted aryl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds. It serves as a precursor for the synthesis of more complex organoarsenic compounds.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with cellular proteins and DNA makes it a candidate for drug development.
Medicine
The compound is explored for its therapeutic potential in treating certain types of cancer. Its unique structure allows it to target specific molecular pathways involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane exerts its effects by interacting with cellular proteins and enzymes. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, ultimately leading to cell death. The compound also interacts with DNA, causing damage that triggers apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphine
- [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylstibine
- [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylbismuthine
Uniqueness
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is unique due to its specific interaction with cellular proteins and DNA. Unlike its phosphine, stibine, and bismuthine analogs, the arsenic atom in this compound provides distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H29As |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane |
InChI |
InChI=1S/C22H29As/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22+/m1/s1 |
Clave InChI |
GVAJFVDBVCVEDQ-QIJUGHKUSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]([C@H](C1)[As](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
SMILES canónico |
CC1CCC(C(C1)[As](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride](/img/structure/B14133458.png)

![Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate](/img/structure/B14133460.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133472.png)

![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)

![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)

![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)

